molecular formula C10H11FO B1408580 ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol CAS No. 681806-66-6

((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

Cat. No. B1408580
M. Wt: 166.19 g/mol
InChI Key: QMCPVKXHJADEGK-ZJUUUORDSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropyl ring, followed by the introduction of the phenyl and fluoro groups. The exact methods would depend on the starting materials and the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropyl ring, which introduces strain into the molecule. The presence of the phenyl and fluoro groups would also influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

As a cyclopropyl compound, ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol would be expected to undergo reactions characteristic of cyclopropanes, such as ring-opening reactions. The presence of the phenyl and fluoro groups could also enable other types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the nonpolar phenyl and fluoro groups would impact its solubility, boiling point, and melting point .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

One notable application of compounds structurally related to ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol involves enantioselective synthesis. For example, enantioselective epoxidation of α,β-enones was promoted using a catalyst synthesized from (R)-1-phenylethylamine, highlighting the potential of related compounds in asymmetric synthesis processes to afford epoxides with high enantioselectivity (Jun Lu et al., 2008).

Chemical Reactivity and Mechanistic Insights

The reactivity of cyclopropyl derivatives in the presence of different reagents has been extensively studied. For instance, the solvolysis conditions and reaction mechanisms of 1-fluoro-1-bromo-2-arylcyclopropanes have been analyzed, demonstrating how substituents influence reaction pathways and rates (V. Aksenov et al., 1978).

Molecular Structure and Conformation

Molecular structure and conformational preferences of ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol related compounds have been explored through various spectroscopic techniques. For instance, the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol was studied, providing insights into the stability and conformational preferences of such molecules (H. Møllendal et al., 2004).

Lipase-Catalyzed Kinetic Resolution

The synthesis of enantiopure monofluorinated phenylcyclopropanes, including kinetic resolution steps catalyzed by Amano PS lipase, underscores the application of ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol in producing stereochemically complex molecules. These processes are critical for creating compounds with specific optical activities (T. C. Rosen et al., 2002).

Fluoroalkoxylation Chemistry

The effect of the structure of alkenes and alcohols on the stereochemistry and relative rate of fluoroalkoxylation was investigated, showing how fluorinated compounds can be efficiently formed and how the reaction stereochemistry depends on substrate and solvent (S. Stavber et al., 1994).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

properties

IUPAC Name

[(1R,2R)-2-fluoro-1-phenylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPVKXHJADEGK-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@]1(CO)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 2
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 3
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 4
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 5
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Reactant of Route 6
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

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